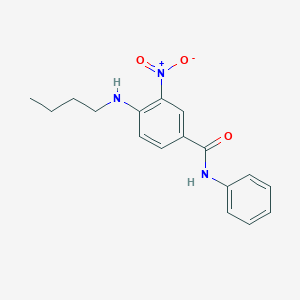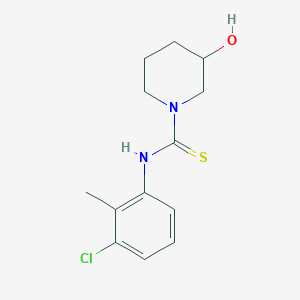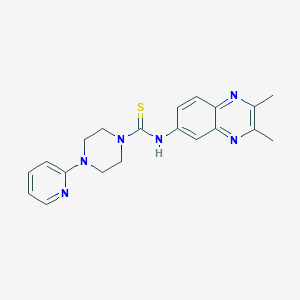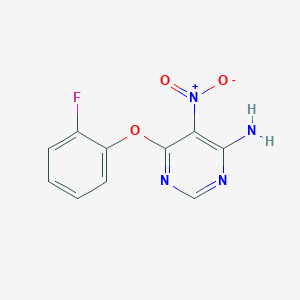
4-(butylamino)-3-nitro-N-phenylbenzamide
Vue d'ensemble
Description
4-(butylamino)-3-nitro-N-phenylbenzamide, also known as BPN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BPN is a member of the benzamide family, which is known for its diverse range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(butylamino)-3-nitro-N-phenylbenzamide is not fully understood. However, studies have suggested that 4-(butylamino)-3-nitro-N-phenylbenzamide may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, 4-(butylamino)-3-nitro-N-phenylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-(butylamino)-3-nitro-N-phenylbenzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-(butylamino)-3-nitro-N-phenylbenzamide has been found to have a variety of biochemical and physiological effects. Studies have shown that 4-(butylamino)-3-nitro-N-phenylbenzamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(butylamino)-3-nitro-N-phenylbenzamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(butylamino)-3-nitro-N-phenylbenzamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 4-(butylamino)-3-nitro-N-phenylbenzamide is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, one limitation of 4-(butylamino)-3-nitro-N-phenylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-(butylamino)-3-nitro-N-phenylbenzamide. One area of interest is the development of 4-(butylamino)-3-nitro-N-phenylbenzamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 4-(butylamino)-3-nitro-N-phenylbenzamide and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(butylamino)-3-nitro-N-phenylbenzamide for different applications.
Applications De Recherche Scientifique
4-(butylamino)-3-nitro-N-phenylbenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 4-(butylamino)-3-nitro-N-phenylbenzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(butylamino)-3-nitro-N-phenylbenzamide has also been found to have neuroprotective effects and can protect against oxidative stress-induced apoptosis in neuronal cells.
Propriétés
IUPAC Name |
4-(butylamino)-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-11-18-15-10-9-13(12-16(15)20(22)23)17(21)19-14-7-5-4-6-8-14/h4-10,12,18H,2-3,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIWFXOFNUUEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)-3-nitro-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(benzyloxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B4137525.png)

![2-[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4137546.png)

![2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4137558.png)

![N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B4137564.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4137572.png)

![N-(2-{2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazino}-2-oxoethyl)acetamide](/img/structure/B4137596.png)
![ethyl 4-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4137630.png)
![ethyl 6-cyano-2-[(phenoxyacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4137634.png)
![methyl 3-({[(4-allyl-5-{1-[(2-thienylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4137643.png)
![4-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4137645.png)